

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)malondialdehyde

Cat. No.: B1334422

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for the versatile chemical intermediate, **2-(4-methoxyphenyl)malondialdehyde**. This compound, with the Chemical Abstracts Service (CAS) registry number 65192-28-1 and molecular formula C₁₀H₁₀O₃, is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules.^{[1][2]}

Spectroscopic Data

A thorough analysis of **2-(4-methoxyphenyl)malondialdehyde** requires a detailed characterization using various spectroscopic techniques. While a complete set of experimentally verified data is not readily available in publicly accessible literature, the following tables summarize the available and predicted data to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables present the known and predicted NMR data for **2-(4-methoxyphenyl)malondialdehyde**.

Table 1: ¹³C NMR Spectroscopic Data

Atom	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
C=O (Aldehyde)		
C-2		
C-1' (ipso-C)		
C-2', C-6'		
C-3', C-5'		
C-4'		
-OCH ₃		
Experimental data for a spectrum recorded in DMSO-d ₆ is noted in the SpectraBase database (ID: AN62gOjhQ0p), however, specific chemical shift values require database access for verification.[3]		

Table 2: ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)
-CHO			
H-2			
H-2', H-6'			
H-3', H-5'			
-OCH3			

Note: Predicted values are based on computational models and analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands expected for **2-(4-methoxyphenyl)malondialdehyde** are listed below.

Table 3: IR Spectroscopic Data

Functional Group	Expected Wavenumber Range (cm-1)
C-H stretch (aromatic)	3100-3000
C-H stretch (aldehyde)	2850-2750 (typically two bands)
C=O stretch (aldehyde)	1715-1680
C=C stretch (aromatic)	1600-1450
C-O stretch (aryl ether)	1275-1200 (asymmetric), 1075-1020 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not readily available, predicted data for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	179.07027
[M+Na] ⁺	201.05221
[M-H] ⁻	177.05571
[M+NH ₄] ⁺	196.09681
[M+K] ⁺	217.02615

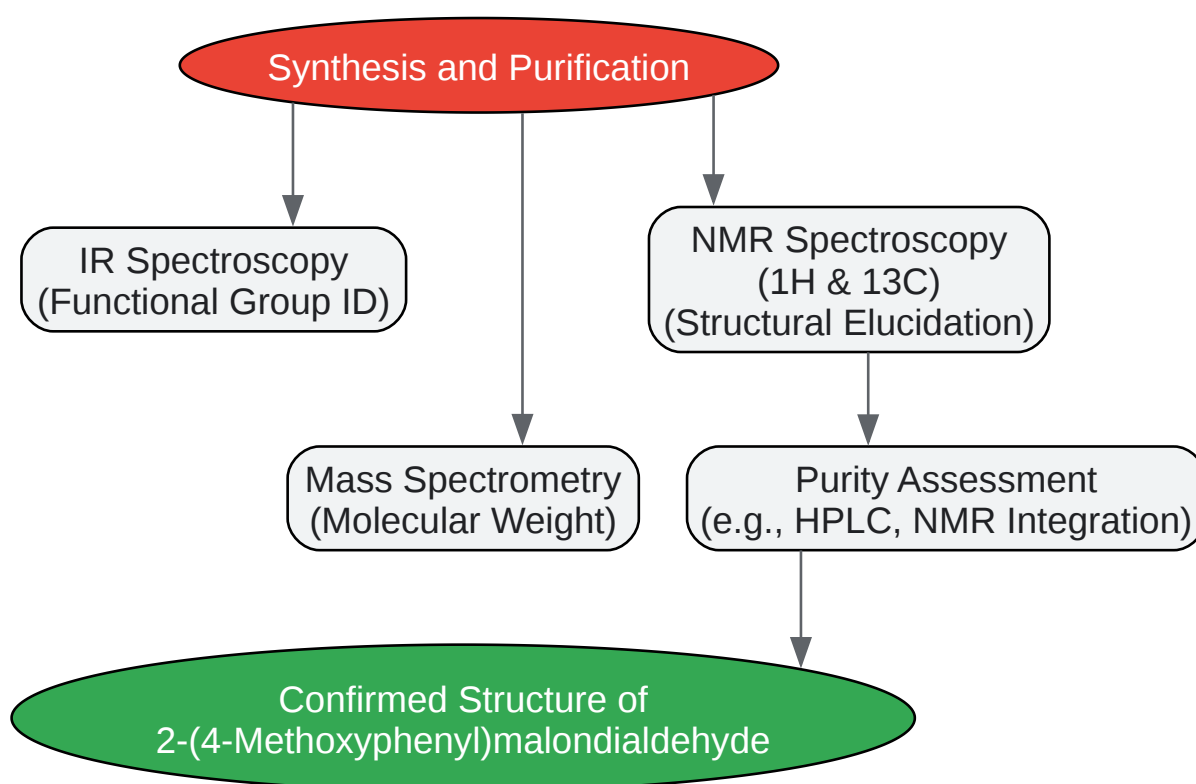
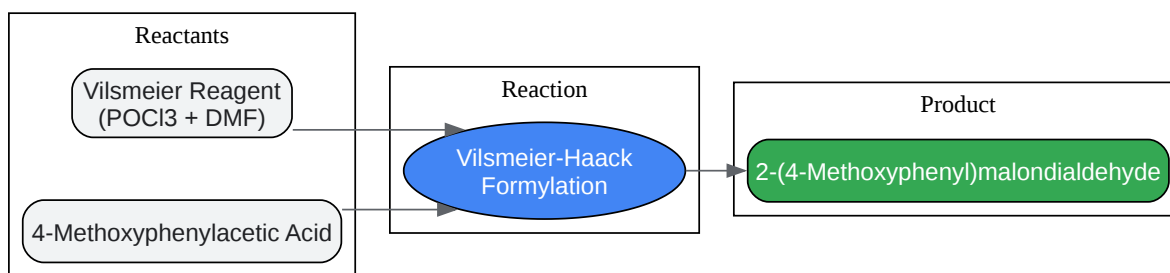
Data sourced from PubChemLite.^[4]

Experimental Protocols

A plausible and widely utilized method for the synthesis of aryl-substituted malondialdehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring or a reactive methylene group.

Proposed Synthesis of 2-(4-Methoxyphenyl)malondialdehyde

A potential synthetic route to **2-(4-methoxyphenyl)malondialdehyde** involves the Vilsmeier-Haack formylation of 4-methoxyphenylacetic acid. The proposed reaction scheme is outlined below.



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